An In-Depth Technical Guide to 2,5-Dibromobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 2,5-Dibromobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromobenzenesulfonyl chloride (CAS No. 23886-64-8), a versatile bifunctional reagent pivotal in synthetic organic and medicinal chemistry. This document details the compound's physicochemical properties, outlines a robust protocol for its synthesis and purification, and delves into its characteristic reactivity, with a particular focus on its role as a key building block for novel sulfonamides. As the sulfonamide moiety is a well-established pharmacophore in numerous therapeutic agents, this guide explores the application of 2,5-Dibromobenzenesulfonyl chloride in the context of drug discovery, particularly in the development of kinase inhibitors. Safety protocols, handling procedures, and in-depth spectroscopic analysis are also provided to ensure its effective and safe utilization in a research setting.
Chemical Identity and Physicochemical Properties
2,5-Dibromobenzenesulfonyl chloride is a solid organic compound distinguished by a benzene ring substituted with two bromine atoms and a sulfonyl chloride functional group.[1][2][3] This trifunctional nature—an electrophilic sulfonyl chloride and two bromine atoms amenable to cross-coupling reactions—makes it a highly valuable intermediate in the synthesis of complex molecules.
The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of stable sulfonamide linkages. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug screening.
Table 1: Physicochemical Properties of 2,5-Dibromobenzenesulfonyl Chloride [4][5]
| Property | Value |
| CAS Number | 23886-64-8 |
| Molecular Formula | C₆H₃Br₂ClO₂S |
| Molecular Weight | 334.41 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 69-73 °C |
| Purity | Typically ≥97% |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate; reacts with water. |
| InChI Key | ZLMPLIWURYRGEB-UHFFFAOYSA-N |
Synthesis and Purification Protocol
The most reliable and commonly employed synthesis of 2,5-Dibromobenzenesulfonyl chloride proceeds from 2,5-dibromoaniline via a two-step diazotization-sulfonylation sequence, a variant of the Sandmeyer reaction.[6] This method offers high yields and a relatively straightforward workup.
Causality in Synthetic Route Selection
Choosing 2,5-dibromoaniline as the starting material is strategic. The amino group provides a synthetic handle for the introduction of the sulfonyl chloride moiety. Diazotization, the conversion of the aniline to a diazonium salt, creates an excellent leaving group (N₂) which can be displaced by a sulfur dioxide equivalent in the presence of a copper catalyst to form the desired sulfonyl chloride. This pathway is generally more efficient and higher-yielding than the direct chlorosulfonation of 1,4-dibromobenzene, which can suffer from issues with regioselectivity and harsh reaction conditions.
Detailed Experimental Protocol: Synthesis from 2,5-Dibromoaniline
Materials:
-
2,5-Dibromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂) / Acetic Acid
-
Cuprous Chloride (CuCl), catalyst
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Step 1: Diazotization of 2,5-Dibromoaniline
-
In a well-ventilated fume hood, dissolve 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline slurry. It is critical to maintain the internal temperature below 5 °C to prevent the premature decomposition of the diazonium salt.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 2,5-dibromobenzenediazonium chloride salt.
Step 2: Sulfonylation (Sandmeyer-type Reaction)
-
In a separate flask, prepare a solution of thionyl chloride in a suitable solvent (e.g., ethyl acetate) or a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of cuprous chloride (CuCl) to this solution and cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring it over a large volume of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,5-Dibromobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,5-Dibromobenzenesulfonyl chloride.
Spectroscopic Analysis
¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring.
-
δ ~8.1-8.2 ppm (d, 1H): This signal corresponds to the proton at C6 (H-6), which is ortho to the strongly electron-withdrawing sulfonyl chloride group, causing the most significant downfield shift. It will appear as a doublet with a small meta-coupling constant (J ≈ 2.5 Hz) from H-4.
-
δ ~7.8-7.9 ppm (dd, 1H): This signal is assigned to the proton at C4 (H-4), which is coupled to both H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz).
-
δ ~7.6-7.7 ppm (d, 1H): This signal corresponds to the proton at C3 (H-3), which is ortho to a bromine atom and will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).
¹³C NMR (Predicted, 100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the aromatic carbons.
-
δ ~142-144 ppm: Quaternary carbon C-1, directly attached to the electron-withdrawing SO₂Cl group.
-
δ ~138-140 ppm: Aromatic CH carbon C-6.
-
δ ~135-137 ppm: Aromatic CH carbon C-4.
-
δ ~132-134 ppm: Aromatic CH carbon C-3.
-
δ ~125-127 ppm: Quaternary carbon C-2, attached to bromine.
-
δ ~122-124 ppm: Quaternary carbon C-5, attached to bromine.
Infrared (IR) Spectroscopy:
-
~1380 cm⁻¹ and ~1180 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~1570, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Reactivity and Mechanistic Insights: The Synthesis of Sulfonamides
The primary utility of 2,5-dibromobenzenesulfonyl chloride in drug development stems from its efficient reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry.[8]
The Hinsberg Reaction: Mechanism and Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution, often referred to as the Hinsberg reaction.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine added to the reaction, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.
The Role of the Base is Critical: Without an added base, the hydrochloric acid (HCl) generated as a byproduct would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
Detailed Experimental Protocol: Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
This protocol provides a specific example of the sulfonamide-forming reaction.[8]
Materials:
-
2,5-Dibromobenzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,5-dibromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Amine/Base Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure sulfonamide.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of a sulfonamide derivative.
Applications in Medicinal Chemistry and Drug Discovery
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide range of drugs. Aryl sulfonamides derived from 2,5-dibromobenzenesulfonyl chloride are of particular interest as they serve as versatile intermediates for creating potent enzyme inhibitors, especially protein kinase inhibitors.
Sulfonamides as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The sulfonamide group can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase domain, which is a common anchoring point for inhibitors.
The 2,5-dibromo substitution pattern on the aromatic ring provides two key advantages for drug development:
-
Vector for Exploration: The bromine atoms can be used as handles for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Modulation of Properties: The bulky, lipophilic bromine atoms can themselves occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.
For example, a library of N-aryl-2,5-dibromobenzenesulfonamides can be synthesized and then further diversified by replacing one or both bromine atoms with different aryl or heteroaryl groups. This strategy allows for the rapid generation of analogues to build a structure-activity relationship (SAR) and identify lead compounds for cancer therapy.
Safety and Handling
2,5-Dibromobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Moisture Sensitivity: The compound reacts with water and moisture to release corrosive hydrochloric acid (HCl). Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
2,5-Dibromobenzenesulfonyl chloride is a powerful and versatile reagent for researchers in organic synthesis and drug discovery. Its well-defined reactivity, particularly in the formation of sulfonamides, combined with the potential for subsequent functionalization at the bromine positions, makes it an invaluable tool for constructing novel molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the development of new therapeutic agents.
References
-
Pharmaffiliates. (n.d.). CAS No : 23886-64-8 | Product Name : 2,5-Dibromobenzenesulfonyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). 2,5-DIBROMOBENZENESULFONYL CHLORIDE | 23886-64-8. Retrieved from [Link]
- Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Biochemistry, 23(21), 5036-5041.
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